N-cyclopentyl-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide
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Overview
Description
N-cyclopentyl-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide: is a synthetic organic compound with the molecular formula C25H26FN3O This compound is characterized by its complex structure, which includes a cyclopentyl group, a fluorophenyl group, and a tetrahydroindazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-cyclopentyl-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide typically involves multiple steps, including the formation of the indazole core, the introduction of the fluorophenyl group, and the attachment of the cyclopentyl group. One common method involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine and a suitable diketone.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a boronic acid derivative and a palladium catalyst.
Attachment of the Cyclopentyl Group: The cyclopentyl group can be attached through a nucleophilic substitution reaction, where a suitable cyclopentyl halide reacts with the indazole derivative.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of cyclopentanone derivatives.
Reduction: Reduction reactions can target the indazole core, potentially converting it to a dihydroindazole derivative.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid or sulfuric acid.
Major Products:
Oxidation: Cyclopentanone derivatives.
Reduction: Dihydroindazole derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry:
In chemistry, N-cyclopentyl-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology:
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a valuable tool for probing biochemical pathways and understanding molecular mechanisms.
Medicine:
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structural features suggest that it may interact with certain biological targets, making it a candidate for drug development studies.
Industry:
In industrial applications, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound is believed to bind to certain proteins or enzymes, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential effects on cellular signaling, gene expression, and metabolic processes .
Comparison with Similar Compounds
- N-(4-fluorophenyl)-3-bromo-benzamide
- N-(2-fluorophenyl)-4-fluoro-benzamide
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Comparison:
Compared to these similar compounds, N-cyclopentyl-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide stands out due to its unique combination of a cyclopentyl group, a fluorophenyl group, and a tetrahydroindazole moiety. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activity further highlight its uniqueness.
Properties
IUPAC Name |
N-cyclopentyl-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O/c26-22-11-5-3-9-20(22)24-21-10-4-6-12-23(21)28-29(24)19-15-13-17(14-16-19)25(30)27-18-7-1-2-8-18/h3,5,9,11,13-16,18H,1-2,4,6-8,10,12H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBMFFOFBPDOKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)N3C(=C4CCCCC4=N3)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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